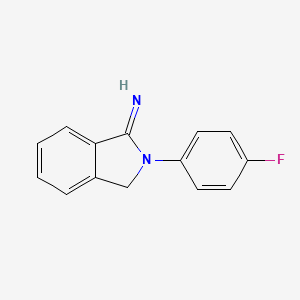
2-(4-fluorophenyl)-3H-isoindol-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-fluorophenyl)-3H-isoindol-1-imine is a fluorinated imine derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated imine compounds and their characteristics. For instance, the first paper discusses 2-fluorophenyl imines and their ruthenium(III) complexes, which suggests that the compound may also form complexes with metals and could be of interest in the field of coordination chemistry .
Synthesis Analysis
The synthesis of related fluorinated imine compounds involves the formation of an imine functional group, typically through the reaction of an amine with an aldehyde or ketone. The paper on ruthenium(III) complexes provides evidence that 2-fluorophenyl imines can be synthesized and isolated for further use in complexation reactions . Although the exact synthesis of 2-(4-fluorophenyl)-3H-isoindol-1-imine is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of imine compounds can be elucidated using various spectroscopic techniques. The first paper mentions the use of infrared spectroscopy (IR), nuclear magnetic resonance (NMR) including 1H, 13C, and 19F, to characterize the structure of 2-fluorophenyl imines . These techniques could similarly be used to analyze the structure of 2-(4-fluorophenyl)-3H-isoindol-1-imine, providing insights into its molecular geometry and electronic environment.
Chemical Reactions Analysis
Fluorinated imines, such as those discussed in the first paper, are known to participate in coordination chemistry, forming complexes with metals like ruthenium(III) . This suggests that 2-(4-fluorophenyl)-3H-isoindol-1-imine may also engage in chemical reactions that lead to the formation of metal complexes, which could be of interest for their potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated imines can be inferred from their structural characteristics and the presence of the fluorine atom. The electronegativity of fluorine often affects the chemical reactivity and physical properties of the compound. The first paper provides a general idea of the properties of 2-fluorophenyl imines, such as their molecular weight, conductivity, and spectral properties . These properties are crucial for understanding the behavior of these compounds in various environments and could be relevant to the compound of interest.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 2-(4-fluorophenyl)-3H-isoindol-1-imine and its derivatives are important in synthesizing indole and carbazole compounds, which have various applications in medicinal chemistry and material science. For instance, the synthesis of substituted indoles and carbazoles from 2-fluorophenyl imines has been reported, demonstrating the significance of this compound in the creation of complex chemical structures (Kudzma, 2003).
Biological Evaluation
- The 2-fluorophenyl imines and their metal complexes have been isolated and characterized for potential therapeutic activity. This highlights the biological relevance of these compounds in pharmacological research (Jadon, Saxena, & Singh, 1997).
Chemical Properties and Stability
- Understanding the chemical properties and stability of 2-(4-fluorophenyl)-3H-isoindol-1-imine derivatives is crucial for their practical applications. Research on the autoxidation of polysubstituted isoindoles, including those with phenyl groups, contributes to this understanding (Ahmed, Kricka, & Vernon, 1975).
Crystal Structure and Interactions
- The crystal structures of fluoro-functionalized imines, including those related to 2-(4-fluorophenyl)-3H-isoindol-1-imine, have been studied. This research provides insights into their molecular interactions and stability, crucial for their application in various fields (Ashfaq et al., 2022).
Potential Antipsychotic Agents
- Some derivatives of 2-(4-fluorophenyl)-3H-isoindol-1-imine have been explored as potential antipsychotic agents. This demonstrates the compound's relevance in developing new drugs for mental health disorders (Wise et al., 1987).
Fluorescence Sensing Applications
- The compound's derivatives have been used in designing sensors for metal ions. This application in analytical chemistry highlights its versatility and importance in sensor technology (Ghosh, Chakrabarty, & Mukherjee, 2009).
Herbicidal Activity
- Derivatives of 2-(4-fluorophenyl)-3H-isoindol-1-imine have shown potential as herbicides, indicating its utility in agricultural chemistry and pest control (Zhang et al., 2010).
Optical and Electrochemical Studies
- Studies on symmetrical and unsymmetrical imines, including those derived from 2-(4-fluorophenyl)-3H-isoindol-1-imine, have shown significant results in the field of electrochemistry and materials science, contributing to the development of new materials and technologies (Bogdanowicz et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVDVKKMNBHPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-3H-isoindol-1-imine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

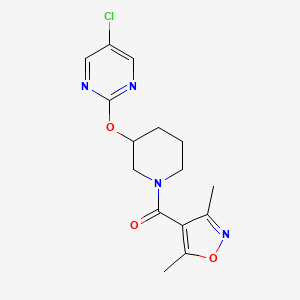
![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)
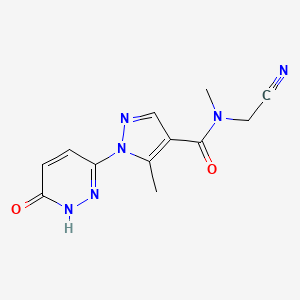
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)

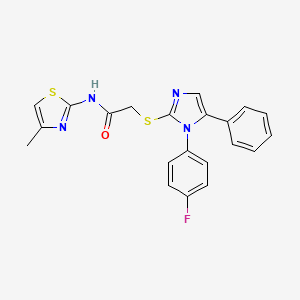

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)


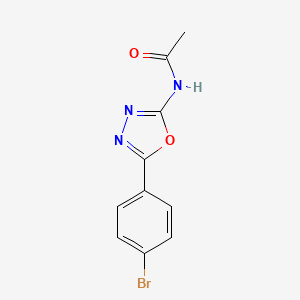
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)